Cas no 89211-37-0 (methyl 3-methanesulfonylpropanoate)

Methyl 3-methanesulfonylpropanoate is a sulfone-containing ester with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for introducing sulfonyl and ester functionalities into target molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. The methanesulfonyl group enhances reactivity in nucleophilic substitution reactions, while the ester moiety allows further functionalization via hydrolysis or transesterification. Its well-defined structure ensures consistent performance in multi-step syntheses. The compound is particularly useful in the preparation of bioactive molecules, where the sulfonyl group can influence solubility and binding properties. Its purity and reliability make it suitable for research and industrial-scale applications.
methyl 3-methanesulfonylpropanoate structure
89211-37-0 structure
Product Name:methyl 3-methanesulfonylpropanoate
CAS No:89211-37-0
MF:C5H10O4S
MW:166.195500850677
CID:1092032
PubChem ID:5744053
Update Time:2025-06-12

methyl 3-methanesulfonylpropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(methylsulfonyl)propanoate
    • methyl 3-methylsulfonylpropanoate
    • 3-03-00-00554 (Beilstein Handbook Reference)
    • GQHBXCVAMSARRD-UHFFFAOYSA-N
    • methyl 3-methanesulphonylpropionate
    • DTXSID40237575
    • BRN 1771655
    • SCHEMBL1968935
    • Methyl3-(methylsulfonyl)propanoate
    • 3-(Methylsulfonyl)propionic acid methyl ester
    • Propionic acid, 3-(methylsulfonyl)-, methyl ester
    • 89211-37-0
    • methyl 3-methanesulfonylpropanoate
    • Inchi: 1S/C5H10O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H2,1-2H3
    • InChI Key: GQHBXCVAMSARRD-UHFFFAOYSA-N
    • SMILES: S(C)(CCC(=O)OC)(=O)=O

Computed Properties

  • Exact Mass: 166.029979
  • Monoisotopic Mass: 166.029979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 68.8

Experimental Properties

  • Density: 1.225
  • Boiling Point: 318°C at 760 mmHg
  • Flash Point: 146.1°C
  • Refractive Index: 1.441

methyl 3-methanesulfonylpropanoate Pricemore >>

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Additional information on methyl 3-methanesulfonylpropanoate

Research Briefing on Methyl 3-Methanesulfonylpropanoate (CAS: 89211-37-0) in Chemical Biology and Pharmaceutical Applications

Methyl 3-methanesulfonylpropanoate (CAS: 89211-37-0) is a sulfone-containing ester that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a synthetic intermediate. Recent studies have explored its applications in drug discovery, particularly in the synthesis of bioactive molecules and prodrugs. This briefing consolidates the latest findings on its chemical properties, synthetic utility, and emerging therapeutic relevance.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of methyl 3-methanesulfonylpropanoate as a key precursor in the modular synthesis of sulfonamide-based kinase inhibitors. Researchers demonstrated its efficacy in introducing the methanesulfonylpropyl moiety, which enhanced target binding affinity through polar interactions with ATP-binding pockets. The compound's stability under physiological conditions was also noted, making it suitable for prodrug derivatization strategies.

In the realm of chemical biology, a breakthrough was reported in Nature Chemical Biology (2024) utilizing 89211-37-0 for bioorthogonal labeling. The methanesulfonyl group served as a latent handle for selective conjugation with thiol-containing biomolecules, enabling real-time tracking of protein dynamics in live cells. This application capitalizes on the compound's unique balance between reactivity and biocompatibility.

Pharmaceutical process chemistry has seen innovative applications of this compound as well. A recent patent (WO2023/154672) describes its use in continuous flow synthesis of anti-inflammatory agents, where its high solubility in organic solvents and predictable reactivity profile allowed for efficient scale-up. The process achieved 92% yield with >99% purity, addressing previous challenges in sulfone-containing API manufacturing.

Toxicological assessments published in Chemical Research in Toxicology (2024) provided new insights into the safety profile of 89211-37-0. In vitro studies showed minimal cytochrome P450 inhibition up to 100 μM concentrations, suggesting favorable metabolic stability for drug development applications. However, researchers cautioned about potential nephrotoxicity at sustained high doses in rodent models, warranting further structure-activity relationship studies.

Emerging applications in radiopharmaceuticals have also been reported. A 2024 study in Nuclear Medicine and Biology demonstrated successful 18F-fluorination of methyl 3-methanesulfonylpropanoate derivatives for PET imaging probes targeting tumor-associated carbonic anhydrase IX. The sulfone moiety was found to significantly improve in vivo stability compared to analogous carboxylate compounds.

Future research directions identified in the literature include exploration of chiral variants for asymmetric synthesis applications and development of greener synthetic protocols to prepare 89211-37-0. Several groups are investigating its potential as a fragment in PROTAC (Proteolysis Targeting Chimera) design, leveraging the sulfone group for E3 ligase recruitment.

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